molecular formula C20H14N2O3 B13146018 [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid CAS No. 112734-39-1

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid

Cat. No.: B13146018
CAS No.: 112734-39-1
M. Wt: 330.3 g/mol
InChI Key: JXHNNEZYILNGEE-UHFFFAOYSA-N
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Description

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: is a chemical compound that features a phenanthroline moiety linked to a phenoxyacetic acid group. Phenanthroline is a heterocyclic organic compound known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid typically involves the reaction of 4-bromophenoxyacetic acid with 1,10-phenanthroline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the coupling reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like potassium carbonate. Reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenanthroline moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the phenoxyacetic acid .

Mechanism of Action

The mechanism of action of [4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid primarily involves its ability to chelate metal ions. This chelation can affect various molecular targets and pathways, including:

Properties

CAS No.

112734-39-1

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-[4-(1,10-phenanthrolin-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C20H14N2O3/c23-18(24)12-25-15-6-3-13(4-7-15)16-9-11-22-20-17(16)8-5-14-2-1-10-21-19(14)20/h1-11H,12H2,(H,23,24)

InChI Key

JXHNNEZYILNGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)OCC(=O)O)N=C1

Origin of Product

United States

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